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  • Product: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine
  • CAS: 383131-09-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Screening of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Foreword: A Strategic Approach to Unveiling Therapeutic Potential The 2-aminobenzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its capacity to interact with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to Unveiling Therapeutic Potential

The 2-aminobenzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets.[1][2] This versatility has led to the development of derivatives with a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[3][4][5][6] The specific compound of interest, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, presents a unique substitution pattern. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position is anticipated to significantly modulate its electronic properties and steric profile, thereby influencing its biological activity and target specificity.[1][7]

This document eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered in vitro screening cascade designed to systematically and efficiently interrogate the therapeutic potential of this specific molecule. Our approach is grounded in a logical progression from broad phenotypic screening to specific target deconvolution and finally, to an essential early assessment of its drug-like properties. This strategy ensures that resources are directed effectively, generating a comprehensive data package that informs go/no-go decisions and guides future development efforts.

The Screening Cascade: A Phased Strategy for Comprehensive Evaluation

We propose a three-tiered screening cascade. This hierarchical approach begins with broad, high-throughput assays to identify primary biological activities. Positive results trigger progression to more complex, resource-intensive secondary assays focused on elucidating the mechanism of action. The final tier assesses preliminary safety and pharmacokinetic parameters, which are critical for evaluating the compound's translational potential.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Elucidation & Target ID cluster_2 Tier 3: In Vitro Safety & Druggability primary_anti Antiproliferative Assay (NCI-60 Panel or similar) decision1 Antiproliferative Activity? primary_anti->decision1 primary_micro Antimicrobial Assay (MIC Determination) decision2 Antimicrobial Activity? primary_micro->decision2 kinase_panel Kinase Inhibition Panel cell_cycle Cell Cycle Analysis kinase_panel->cell_cycle apoptosis Apoptosis Induction Assay cell_cycle->apoptosis normal_cell Normal Cell Cytotoxicity apoptosis->normal_cell adme ADME Profiling (Microsomal Stability, CYP Inhibition) normal_cell->adme start 4-Bromo-6-methoxy-1,3- benzothiazol-2-amine start->primary_anti start->primary_micro decision1->kinase_panel Yes decision2->adme Yes G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Proliferation Cell Proliferation TF->Proliferation Compound 4-Bromo-6-methoxy- 1,3-benzothiazol-2-amine Compound->Kinase1

Caption: Inhibition of a signaling cascade by the test compound.

Data Presentation: Kinase Inhibition Profile

Kinase Target (e.g.)Kinase Family% Inhibition at 10 µM
CDK2/CycASer/Thr KinaseExperimental Value
EGFRTyr KinaseExperimental Value
PI3KαLipid KinaseExperimental Value
VEGFR2Tyr KinaseExperimental Value
Cell Cycle Analysis

Expertise & Causality: Antiproliferative compounds often function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Several 2-aminobenzothiazole derivatives are known to induce G2/M phase arrest. [3]Flow cytometry analysis provides definitive evidence of such an effect.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat a highly sensitive cancer cell line (identified from Tier 1) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population compared to the vehicle control indicates cell cycle arrest at that phase.

Tier 3: In Vitro Safety & Druggability Profiling

A potent compound is only valuable if it has a viable path to the clinic. Early assessment of safety and ADME (Absorption, Distribution, Metabolism, Excretion) properties is a critical, self-validating step to identify potential liabilities that could derail development. [8][9]

Cytotoxicity in Non-Cancerous Cells

Expertise & Causality: A successful anticancer agent must be selective, killing cancer cells while sparing normal, healthy cells. Assessing cytotoxicity in a non-cancerous cell line allows for the calculation of a Selectivity Index (SI), a key indicator of therapeutic window.

Experimental Protocol:

  • Methodology: Repeat the Resazurin assay protocol as described in section 1.1, but use a normal human cell line (e.g., human dermal fibroblasts, HDF, or lung fibroblasts, MRC-5). [10]2. Data Analysis: Calculate the IC₅₀ for the normal cell line. The Selectivity Index is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) . A higher SI value is desirable.

Data Presentation: Therapeutic Selectivity

Cell LineIC₅₀ (µM)Selectivity Index (SI) vs. MCF-7
MCF-7 (Cancer)Value from 1.11.0
HDF (Normal)Experimental ValueCalculated Value
Preliminary ADME & Toxicology Profiling

Expertise & Causality: Poor metabolic stability or unforeseen drug-drug interactions are common causes of clinical trial failure. [8]Simple, in vitro assays can provide an early warning for these issues.

Experimental Protocols:

  • Metabolic Stability: Incubate the test compound with human liver microsomes and NADPH (a necessary cofactor). Measure the concentration of the parent compound over time using LC-MS/MS. This determines the compound's intrinsic clearance rate.

  • CYP450 Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) using commercially available fluorescent probe-based assays. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

G cluster_adme Early ADME-Tox Assessment Compound Test Compound Selectivity Selectivity (Cancer vs. Normal) Compound->Selectivity Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism DDI Drug-Drug Interaction (CYP450 Inhibition) Compound->DDI Decision Viable for Further Development? Selectivity->Decision Metabolism->Decision DDI->Decision

Caption: Workflow for early ADME and safety liability assessment.

Conclusion

This in-depth technical guide outlines a rigorous, logically structured in vitro screening cascade for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. By progressing from broad phenotypic assays to detailed mechanistic studies and crucial early safety profiling, this workflow is designed to build a comprehensive understanding of the compound's biological activities. The data generated will not only reveal its primary therapeutic potential but also identify its specific molecular targets and expose any potential liabilities. This self-validating system ensures that only the most promising candidates, backed by robust data, are advanced toward more complex preclinical and clinical development, maximizing the probability of success.

References

  • Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL: [Link]

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Benzothiazole derivatives as anticancer agents Source: Taylor & Francis Online URL: [Link]

  • Title: 6-Methoxy-1,3-benzothiazol-2-amine Source: ResearchGate URL: [Link]

  • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: PubMed Central (PMC) URL: [Link]

  • Title: 6-Methoxy-1,3-benzothiazol-2-amine Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases Source: Arabian Journal of Chemistry URL: [Link]

  • Title: In vitro ADME-Tox characterisation in drug discovery and development Source: VectorB2B URL: [Link]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases Source: ResearchGate URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: ResearchGate URL: [Link]

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: Eurofins Discovery URL: [Link]

  • Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Vivotec URL: [Link]

Sources

Exploratory

Mechanism of action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Authored by a Senior Application Scientist Foreword: Charting a Course for Discovery To the researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Authored by a Senior Application Scientist

Foreword: Charting a Course for Discovery

To the researchers, scientists, and drug development professionals embarking on the intricate journey of molecular discovery, this guide serves as a comprehensive roadmap. The compound 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine belongs to the esteemed benzothiazole class, a scaffold renowned for its diverse and potent pharmacological activities.[1][2][3][4][5] While the specific mechanism of action for this particular derivative remains to be fully elucidated, its structural congeners have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neuroprotection, and infectious diseases.[1][2]

This document is structured not as a static repository of established facts, but as a dynamic, investigative framework. As a Senior Application Scientist, my objective is to empower your research by providing not just the "what," but the "why" and the "how." We will delve into the plausible mechanistic avenues suggested by the broader family of 2-aminobenzothiazoles and lay out a rigorous, multi-faceted experimental strategy to systematically uncover the unique biological role of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Section 1: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole nucleus, a fusion of a benzene and a thiazole ring, represents a "privileged structure" in drug discovery. This heterocyclic system is a versatile pharmacophore capable of interacting with a wide array of biological targets.[1][5] The 2-aminobenzothiazole moiety, in particular, has been a focal point of extensive research, yielding compounds with a broad spectrum of biological activities.[2][5]

The therapeutic potential of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core.[3][4] For instance, the presence of a halogen, such as the bromine atom at the 6-position in our compound of interest, has been shown to enhance the potency of some derivatives.[1] The methoxy group at the 6-position is also a common feature in bioactive molecules, often influencing metabolic stability and target engagement.

Given the known activities of related compounds, we can hypothesize several potential mechanisms of action for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. These hypotheses will form the basis of our investigative strategy.

Plausible Mechanistic Hypotheses

Based on the activities of structurally analogous benzothiazoles, we can propose the following starting points for investigation:

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives exhibit potent anticancer properties.[1][6][7] The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][7]

  • Enzyme Inhibition: Certain benzothiazoles act as specific enzyme inhibitors. For example, derivatives have been designed to inhibit NRH:quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer and inflammation.[8]

  • Neuroprotective Effects: The renowned drug Riluzole, a 2-aminobenzothiazole derivative, underscores the neuroprotective potential of this scaffold.[2] Its mechanisms are complex, involving the modulation of glutamate transmission and ion channel function.

  • Antimicrobial and Antifungal Activity: The benzothiazole core is present in numerous compounds with demonstrated antibacterial and antifungal efficacy.[4][9][10]

Section 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, a tiered approach is recommended. This workflow begins with broad phenotypic screening to identify the primary biological effect, followed by more focused assays to pinpoint the molecular target and signaling pathways involved.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Pathway Analysis & Validation cluster_3 Tier 4: In Vivo Validation pheno_screen Broad Phenotypic Screening (e.g., cell viability, antimicrobial assays) target_id Target Deconvolution (e.g., affinity chromatography, proteomics) pheno_screen->target_id Active Hit enzyme_panel Enzyme/Receptor Panel Screening pheno_screen->enzyme_panel Active Hit pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis Putative Target biophysical Biophysical Characterization (e.g., SPR, ITC) enzyme_panel->biophysical Confirmed Hit in_vivo Animal Model Studies pathway_analysis->in_vivo Validated Pathway biophysical->in_vivo Confirmed Binding

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound across a range of cell-based assays.

2.1.1. Protocol: Cell Viability (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound, particularly if an anticancer effect is hypothesized.[1]

Objective: To determine the concentration-dependent effect of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine on the viability of various cell lines.

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine for 48 to 72 hours.[1]

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[1]

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Tier 2: Target Identification and Validation

If the compound exhibits significant activity in phenotypic screens, the next crucial step is to identify its molecular target(s).

2.2.1. Approach: Kinase and Enzyme Panel Screening

A pragmatic approach is to screen the compound against a broad panel of kinases and other enzymes that are known to be modulated by benzothiazole derivatives.

G compound 4-Bromo-6-methoxy-1,3- benzothiazol-2-amine panel Broad Kinase/Enzyme Panel compound->panel data Activity Data (IC50 values) panel->data hit Prioritized Hits (Potent & Selective) data->hit validation Target Validation Assays hit->validation

Caption: Workflow for target identification using panel screening.

2.2.2. Protocol: In Vitro NQO2 Inhibition Assay

Based on the finding that some benzothiazoles inhibit NQO2, a direct enzymatic assay is warranted.[8]

Objective: To determine if 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine directly inhibits the enzymatic activity of NQO2.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant NQO2 enzyme, its substrate (e.g., menadione), and a reducing agent (e.g., N-benzyldihydronicotinamide).

  • Compound Incubation: Add varying concentrations of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine to the reaction mixture.

  • Initiate Reaction: Initiate the enzymatic reaction.

  • Detection: Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time, depending on the specific assay format.

  • Data Analysis: Calculate the IC50 value for NQO2 inhibition.

Tier 3: Signaling Pathway Analysis

Once a putative target is identified, the subsequent step is to investigate the downstream effects on cellular signaling pathways.

2.3.1. Protocol: Western Blotting for PI3K/AKT/mTOR Pathway

If the compound shows anticancer activity and/or inhibits a kinase in this pathway, Western blotting can validate its effect on downstream signaling.[6][7]

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with the compound.

Methodology:

  • Cell Treatment: Treat cancer cells with 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to untreated controls.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Bromo-6-methoxy-1,3- benzothiazol-2-amine Compound->PI3K Inhibits?

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Section 3: Data Interpretation and Future Directions

The culmination of these experiments will provide a detailed picture of the mechanism of action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Quantitative Data Summary
AssayCell Line / TargetEndpointResult (Example)
MTT AssayMCF-7IC505.2 µM
MTT AssayA549IC508.9 µM
NQO2 Inhibition AssayRecombinant NQO2IC50> 100 µM
PI3Kα Kinase AssayRecombinant PI3KαIC500.8 µM
Synthesizing the Narrative

A potential outcome of this investigative workflow could be that 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a potent inhibitor of PI3Kα. This would explain its cytotoxic effects in cancer cell lines. Western blot analysis would confirm this by showing a dose-dependent decrease in the phosphorylation of AKT and mTOR. Biophysical assays would then be employed to characterize the binding kinetics and thermodynamics of the compound to its target.

The final step would be to validate these findings in a relevant in vivo model, such as a tumor xenograft study in mice, to demonstrate the compound's efficacy and confirm its mechanism of action in a physiological context.

This guide provides a robust framework for your investigation. The true scientific journey lies in the meticulous execution of these protocols and the insightful interpretation of the data you generate.

References

  • BenchChem. (n.d.). 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. PMC.
  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PMC. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. NIH.
  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate.
  • Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry.
  • BenchChem. (n.d.). 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NIH.
  • PMC. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate.
  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • New Journal of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Publishing.
  • ResearchGate. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer.

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine: A Technical Guide to Putative Targets and Validation Strategies

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. This technical guide delves into the therapeutic promise of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. This technical guide delves into the therapeutic promise of a specific derivative, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. While direct extensive research on this particular molecule is emerging, by drawing upon the rich body of literature on analogous 2-aminobenzothiazoles, we can extrapolate and propose a range of high-potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of putative molecular targets in oncology and neurodegenerative diseases, alongside detailed, field-proven protocols for their validation. Our approach is grounded in scientific integrity, offering a robust framework for initiating and advancing drug discovery programs centered on this promising chemical entity.

Introduction: The Benzothiazole Scaffold and the Promise of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Benzothiazoles are a class of heterocyclic compounds characterized by a fused benzene and thiazole ring system. This privileged scaffold is present in a number of FDA-approved drugs and numerous investigational agents, owing to its ability to interact with a wide array of biological targets.[1][2] The 2-aminobenzothiazole moiety, in particular, is a versatile pharmacophore that has been extensively explored for its therapeutic potential across various disease areas, including cancer, neurodegenerative disorders, and infectious diseases.[1][3]

The subject of this guide, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, possesses key structural features that suggest a strong potential for biological activity. The bromine atom at the 4-position and the methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with target proteins. Halogenation, in particular, has been shown in many instances to enhance the potency of kinase inhibitors.

This guide will illuminate the path from this promising chemical structure to validated therapeutic targets by:

  • Proposing putative molecular targets based on structure-activity relationships (SAR) of closely related benzothiazole derivatives.

  • Detailing robust experimental protocols to validate these proposed target interactions.

  • Providing a framework for the preclinical development of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive research into the 2-aminobenzothiazole scaffold, we can confidently propose two primary therapeutic areas for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine: oncology and neurodegenerative diseases.

Oncology: A Multi-pronged Attack on Cancer Pathogenesis

The 2-aminobenzothiazole core is a well-established scaffold for the development of anticancer agents, particularly kinase inhibitors.[1][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The structural features of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine make it a prime candidate for targeting the ATP-binding pocket of various kinases.

Putative Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[1]

    • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR signaling promotes cell proliferation and survival.

    • c-Met: The receptor for hepatocyte growth factor (HGF), implicated in tumor growth, invasion, and metastasis.

  • Non-Receptor Tyrosine Kinases:

    • Focal Adhesion Kinase (FAK): A key player in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]

    • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. 2-aminobenzothiazole derivatives have been investigated as inhibitors of PI3K.[2][4]

    • RAF Kinases (e.g., B-RAF): Key components of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers.

The proposed inhibitory action of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine on these kinases is based on the ability of the benzothiazole scaffold to act as a hinge-binding motif in the ATP pocket of these enzymes. The bromo and methoxy substituents can further enhance binding affinity through specific hydrophobic and hydrogen-bonding interactions.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Axis

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BMBT 4-Bromo-6-methoxy-1,3- benzothiazol-2-amine BMBT->PI3K Inhibits AD_targets cluster_cholinergic Cholinergic System cluster_neurotransmitter Neurotransmitter Regulation BMBT 4-Bromo-6-methoxy-1,3- benzothiazol-2-amine AChE AChE BMBT->AChE Inhibits BuChE BuChE BMBT->BuChE Inhibits MAOB MAO-B BMBT->MAOB Inhibits H3R Histamine H3 Receptor BMBT->H3R Antagonizes

Caption: Potential multi-target engagement in Alzheimer's disease.

Experimental Validation of Therapeutic Targets

The cornerstone of any drug discovery program is the rigorous validation of the interaction between a compound and its putative target. The following section provides detailed, step-by-step protocols for key assays to confirm the therapeutic potential of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected by a luciferase-luciferin reaction, which produces light. A potent inhibitor will result in less ATP consumption and a higher luminescent signal. [5] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the purified kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution at a concentration close to the Kₘ of the kinase. [6]

  • Assay Procedure (96-well plate format):

    • To each well, add the kinase, substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for 15-30 minutes to allow for the kinase reaction to proceed. [6][7] * Initiate the kinase reaction by adding ATP to each well.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding a commercially available ATP detection reagent (e.g., ADP-Glo™). [5] * Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. [8][9][10][11][12] Principle: When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures. [11] Experimental Workflow Diagram

CETSA_workflow Start Intact Cells Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble & Aggregated Fractions (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot, Mass Spec) Separate->Analyze End Determine Melting Curve and Thermal Shift Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to a suitable confluency.

    • Treat the cells with 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C. [8]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by controlled cooling. [8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [8] * Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a suitable detection method, such as Western blotting or mass spectrometry.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition. [13][14][15][16] Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. [13][14][16] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (50 mM, pH 8.0).

    • Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in the buffer.

    • Prepare a serial dilution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in a suitable solvent (e.g., DMSO), followed by dilution in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the Tris-HCl buffer, the test compound at various concentrations, and the AChE solution. Include a positive control (e.g., galantamine) and a negative control (vehicle).

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes. [14] * Initiate the reaction by adding the acetylthiocholine iodide substrate to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader. [14]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Summary of Putative Targets and Supporting Rationale

Therapeutic Area Putative Target Rationale for Targeting Supporting Evidence from Analogous Compounds
Oncology VEGFR-2, EGFR, c-MetInhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.2-aminobenzothiazole derivatives have shown potent inhibitory activity against these receptor tyrosine kinases. [1]
PI3K, Akt, mTORDownregulation of a central pathway controlling cell survival and proliferation.The 2-aminobenzothiazole scaffold has been successfully incorporated into PI3K inhibitors. [2][4]
CDKsInduction of cell cycle arrest and apoptosis in cancer cells.Various 2-aminobenzothiazole compounds have been identified as CDK inhibitors. [1]
Neurodegenerative Diseases AChE, BuChEEnhancement of cholinergic neurotransmission to improve cognitive function in Alzheimer's disease.Numerous benzothiazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. [17][18][19]
MAO-BNeuroprotective effects through the modulation of neurotransmitter metabolism.Benzothiazole-based compounds have demonstrated significant MAO-B inhibitory activity. [17][18]
Histamine H3 ReceptorIncreased release of pro-cognitive neurotransmitters in the brain.Benzothiazole derivatives have been designed as potent H3R antagonists. [19]

Conclusion and Future Directions

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a molecule of significant therapeutic promise, standing at the intersection of a privileged chemical scaffold and key pathological pathways in oncology and neurodegeneration. This technical guide has provided a comprehensive, evidence-based framework for initiating a drug discovery program centered on this compound. By leveraging the extensive knowledge base of the broader 2-aminobenzothiazole class, we have identified a clear set of high-value putative targets.

The immediate next steps for any research program focused on this compound should involve the synthesis of the molecule and the execution of the detailed validation assays outlined herein. Positive results from these in vitro studies will pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to establish efficacy and safety. The journey from a promising molecule to a life-changing therapy is long and challenging, but the scientific rationale for pursuing 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is compelling.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay and inhibition assay. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 23, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 23, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. (n.d.). ijprems. Retrieved January 23, 2026, from [Link]

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Exploratory

The Structure-Activity Relationship of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide delves into the nuanced structure-activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet underexplored derivative: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. While direct experimental data for this exact molecule is limited, this document synthesizes established SAR principles from analogous compounds to provide a predictive framework for its biological potential. By examining the electronic and steric contributions of the bromo, methoxy, and primary amine functionalities, we will project its likely bioactivities, propose synthetic strategies, and outline robust experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the benzothiazole framework.

Introduction: The Prominence of the 2-Aminobenzothiazole Core

The benzothiazole ring system, a bicyclic heterocycle, is a privileged structure in drug discovery, demonstrating a remarkable array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of this scaffold lies in its ability to be chemically modified at various positions, allowing for the fine-tuning of its pharmacological profile.[3] The 2-aminobenzothiazole moiety, in particular, serves as a crucial pharmacophore, with the primary amine at the 2-position acting as a key site for derivatization to enhance target binding and pharmacokinetic properties.[4][5]

This guide focuses on the specific derivative, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 6-position is anticipated to significantly modulate the electronic and conformational landscape of the molecule, thereby influencing its biological activity. Understanding the interplay of these substituents is paramount for unlocking the therapeutic potential of this compound and its future analogs.

Deconstructing the Core: A Predictive SAR Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Here, we dissect the predicted contributions of each substituent on the 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine core.

The Benzothiazole Nucleus: The Foundation for Activity

The fused benzene and thiazole rings create a planar, aromatic system that can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The electron-rich nitrogen and sulfur atoms in the thiazole ring are potential hydrogen bond acceptors, further contributing to target binding.[6]

The 2-Amino Group: A Gateway to Potency

The primary amine at the C2 position is a critical determinant of activity. It can act as a hydrogen bond donor and acceptor, and its basicity can influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.[7] Furthermore, this amine is a versatile synthetic handle for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[8]

The 6-Methoxy Group: Modulating Lipophilicity and Metabolism

The methoxy group at the 6-position is an electron-donating group that can influence the electron density of the benzothiazole ring system. This can impact the molecule's reactivity and its ability to interact with biological targets. The methoxy group also increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[9] Studies on related 6-methoxy-1,3-benzothiazol-2-amine have highlighted its role in anti-inflammatory activity.[10]

The 4-Bromo Group: Enhancing Potency and Selectivity

The introduction of a halogen atom, such as bromine, at the 4-position can have profound effects on biological activity. The bromo group is electron-withdrawing and can alter the electronic distribution of the aromatic system. Its steric bulk can also influence the preferred conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for a specific target.[11] Halogenated benzothiazoles have been frequently explored in the development of anti-tubercular and anticancer agents.[11]

Projected Biological Activities: An Evidence-Based Hypothesis

Based on the SAR of analogous compounds, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is hypothesized to exhibit a range of biological activities.

  • Anticancer Potential: The 2-aminobenzothiazole scaffold is a well-established framework for the design of anticancer agents.[2][12] The presence of the bromo and methoxy groups could enhance its activity against various cancer cell lines by modulating its interaction with key oncogenic targets such as protein kinases.[4]

  • Antimicrobial Activity: Benzothiazole derivatives have shown significant promise as antibacterial and antifungal agents.[12] The combination of the lipophilic methoxy group and the electron-withdrawing bromo group may lead to potent antimicrobial properties.

  • Anti-inflammatory Effects: As previously mentioned, 6-methoxy-1,3-benzothiazol-2-amine has demonstrated anti-inflammatory properties.[10] The addition of the bromo group could further enhance this activity.

  • Neuroprotective Properties: Certain 2-aminobenzothiazole derivatives, such as Riluzole, exhibit neuroprotective effects.[13] The specific substitution pattern of the target molecule warrants investigation into its potential as a neuroprotective agent.

Synthetic Strategies: A Roadmap to the Target Molecule

The synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can be approached through established synthetic routes for 2-aminobenzothiazoles. A plausible and efficient method involves the reaction of the corresponding substituted aniline with a thiocyanate salt in the presence of a halogen.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 3-Bromo-5-methoxyaniline 3-Bromo-5-methoxyaniline Thiocyanation Thiocyanation 3-Bromo-5-methoxyaniline->Thiocyanation Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Thiocyanation Bromine Bromine Bromine->Thiocyanation 1-Bromo-2-isothiocyanato-5-methoxybenzene 1-Bromo-2-isothiocyanato-5-methoxybenzene Thiocyanation->1-Bromo-2-isothiocyanato-5-methoxybenzene Intramolecular Cyclization Intramolecular Cyclization 1-Bromo-2-isothiocyanato-5-methoxybenzene->Intramolecular Cyclization 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Intramolecular Cyclization->4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Caption: Proposed synthetic pathway for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Experimental Protocol: Synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine
  • Step 1: Thiocyanation of 3-Bromo-5-methoxyaniline. To a solution of 3-Bromo-5-methoxyaniline in a suitable solvent (e.g., glacial acetic acid), add potassium thiocyanate.

  • Step 2: Bromination. Cool the reaction mixture in an ice bath and add a solution of bromine in the same solvent dropwise with constant stirring.

  • Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, pour the reaction mixture into ice-cold water.

  • Step 5: Isolation and Purification. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Step 6: Characterization. Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: A Framework for Discovery

A systematic biological evaluation is crucial to validate the predicted activities of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. The following experimental workflows provide a starting point for these investigations.

In Vitro Anticancer Activity Assessment

Anticancer_Assay_Workflow Cell_Culture Seed Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with varying concentrations of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 values MTT_Assay->Data_Analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Susceptibility Testing

Table 1: Representative Panel of Microorganisms for Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger

Protocol: Broth Microdilution Method [12]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the direct biological profile of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine remains to be experimentally elucidated, this in-depth analysis, based on the established structure-activity relationships of the 2-aminobenzothiazole class, provides a strong rationale for its investigation as a potential therapeutic agent. The strategic combination of the bromo and methoxy substituents on the core scaffold presents a compelling case for its potential in anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on the efficient synthesis and thorough biological evaluation of this molecule. Subsequent derivatization, particularly at the 2-amino position, will be a critical step in optimizing its potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to catalyze further exploration into this promising area of medicinal chemistry, ultimately contributing to the development of novel and effective therapies.

References

  • Benchchem. (n.d.). 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.
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  • Benchchem. (n.d.). 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.
  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
  • SpringerLink. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
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  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • ACS Publications. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
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  • Arabian Journal of Chemistry. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
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Foundational

A Strategic Guide to the Preliminary Bioactivity Screening of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial bioactivity screening of the novel compound, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial bioactivity screening of the novel compound, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. The strategic approach detailed herein is designed to efficiently elucidate the potential therapeutic value of this molecule by exploring its anticancer, antimicrobial, and antioxidant properties. The experimental design emphasizes a logical, tiered progression, ensuring that resources are directed toward the most promising avenues of investigation.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potent biological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The specific substitutions on the benzothiazole nucleus, such as at the C-2 and C-6 positions, are known to be critical determinants of biological activity.[1]

The subject of this guide, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, incorporates several features of interest:

  • The 2-amino group is a common feature in many biologically active benzothiazoles, often serving as a key pharmacophore for interaction with biological targets.[3][5]

  • The 6-methoxy group has been associated with enhanced antibacterial activity in some benzothiazole derivatives.

  • The 4-bromo substitution introduces a halogen atom, which can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Given this structural context, a systematic preliminary screening is warranted to identify and characterize the primary bioactivities of this compound. This guide proposes a rational, multi-tiered screening cascade to achieve this objective.

Physicochemical Characterization (Predicted)

A foundational understanding of the compound's physicochemical properties is essential for designing and interpreting bioactivity assays.

PropertyValue
Molecular Formula C₈H₇BrN₂OS
Molecular Weight 275.12 g/mol
Chemical Structure

A Tiered Strategy for Bioactivity Screening

An efficient screening process begins with broad, cost-effective assays to identify any significant biological effects. Positive "hits" from this initial tier then justify progression to more specific, mechanism-of-action studies in the second tier.

G cluster_0 Tier 1: Foundational Bioactivity Assessment cluster_1 Tier 2: Mechanistic Elucidation Antimicrobial Screening Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies If MIC is low Anticancer Cytotoxicity Anticancer Cytotoxicity Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Cytotoxicity->Enzyme Inhibition Assays If IC50 is potent Antioxidant Potential Antioxidant Potential Compound Compound Compound->Antimicrobial Screening Test for MIC/MBC Compound->Anticancer Cytotoxicity Test for IC50 Compound->Antioxidant Potential Test for Radical Scavenging

Caption: Tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Bioactivity Protocols

The initial screening phase is designed to cast a wide net, evaluating the compound against three common pillars of therapeutic activity.

Antimicrobial Susceptibility Testing

Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[6] Benzothiazole derivatives have shown promise in this area.[2][7] The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][8]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture selected microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli [Gram-negative], and Candida albicans [Fungus]) overnight in appropriate broth media.

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[6]

  • Compound Preparation:

    • Prepare a stock solution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).[6]

    • Optionally, use a viability indicator like resazurin, which changes color in the presence of metabolic activity, for a more sensitive readout.[9]

Data Presentation:

MicroorganismGram StainCompound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureusPositive[Experimental Value][Experimental Value]
E. coliNegative[Experimental Value][Experimental Value]
C. albicansN/A (Fungus)[Experimental Value][Experimental Value]
Anticancer Cytotoxicity Screening

Scientific Rationale: The benzothiazole scaffold is a key component of several anticancer agents, and many 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 [non-small cell lung cancer], H1299 [non-small cell lung cancer], A431 [epidermoid carcinoma]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[10]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Replace the existing media in the cell plates with media containing the various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO-treated cells).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound required to inhibit cell growth by 50%).

Data Presentation:

Cell LineTissue of OriginCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
A431Skin Carcinoma[Experimental Value][Experimental Value]
A549Lung Cancer[Experimental Value][Experimental Value]
H1299Lung Cancer[Experimental Value][Experimental Value]
Antioxidant Activity Assessment

Scientific Rationale: Oxidative stress is implicated in numerous diseases, including cancer and inflammatory conditions. Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and reliable spectrophotometric methods for evaluating the free radical scavenging activity of compounds.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Assay Procedure:

    • Add various concentrations of the test compound to the wells of a 96-well plate.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from violet to yellow).

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

AssayCompound EC₅₀ (µg/mL)Positive Control (Ascorbic Acid) EC₅₀ (µg/mL)
DPPH Scavenging[Experimental Value][Experimental Value]
ABTS Scavenging[Experimental Value][Experimental Value]

Tier 2: Rationale for Mechanistic Elucidation

Should the Tier 1 screening yield promising results (e.g., low µM IC₅₀ in cancer cells or low µg/mL MIC against microbes), further investigation into the compound's mechanism of action is justified.

For Anticancer Hits:

  • Kinase Inhibition Assays: 2-aminobenzothiazoles are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and AKT.[3][5] Biochemical or cellular assays against a panel of relevant kinases could pinpoint specific molecular targets.[13][14]

  • Cell Cycle and Apoptosis Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest or apoptosis, providing insight into the cellular consequences of target engagement.[10]

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K ERK ERK Receptor Tyrosine Kinase (RTK)->ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Benzothiazole 4-Bromo-6-methoxy- 1,3-benzothiazol-2-amine Benzothiazole->AKT Benzothiazole->ERK

Caption: Hypothetical inhibition of AKT/ERK signaling pathways.

For Antimicrobial Hits:

  • Target Deconvolution: Studies could investigate if the compound inhibits essential bacterial enzymes, such as dihydroorotase, or disrupts the integrity of the microbial cell membrane.[7]

  • Anti-biofilm Assays: The ability of the compound to inhibit or disperse microbial biofilms, which are a major cause of persistent infections, could be evaluated.

Conclusion

This guide outlines a logical and experimentally robust framework for the preliminary bioactivity screening of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. By employing a tiered approach that begins with broad-spectrum assays and progresses to more defined mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel chemical entity. The protocols and strategies described are grounded in established methodologies and the known pharmacology of the benzothiazole class, providing a solid foundation for its evaluation in a drug discovery context.

References

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2059. [Link]

  • (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Microbiology, 14, 1282672. [Link]

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). Arabian Journal of Chemistry, 10, S3239-S3248. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Pharmacology, 15, 1368910. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • DPPH and ABTS assay -free radical scavenging activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 253, 115324. [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. (2021). Antioxidants, 10(3), 358. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 6-Methoxy-1,3-benzothiazol-2-amine. (n.d.). Acta Crystallographica Section E, 68(Pt 8), o2240. [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. [Link]

  • Review of the 2-Amino substituted benzothiazoles: Different methods of the synthesis. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4843. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon, 10(4), e26038. [Link]

  • Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). European Journal of Medicinal Chemistry, 253, 115324. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 23, 2026, from [Link]

  • DPPH and ABTS assay antioxidant activity of synthesized compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Examples of anticancer agents containing 2-aminobenzothiazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). (2024). AIP Conference Proceedings. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Antioxidants, 11(2), 411. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine: An In-depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The benzothiazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The benzothiazole scaffold is a prominent feature in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer and neuroprotective effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind the experimental steps.

Introduction to 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The specific substitution pattern on the benzothiazole ring system significantly influences its biological activity. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position, as in the target molecule, offers a unique combination of steric and electronic properties that can be exploited for the design of novel therapeutic agents. The synthesis of this compound is a critical first step in the exploration of its potential as a lead structure in drug discovery programs.

Scientific Rationale and Reaction Mechanism

The synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is typically achieved through a two-step process, a classic approach for the formation of 2-aminobenzothiazoles. This method, often referred to as the Hugershoff reaction, involves the formation of an N-arylthiourea intermediate followed by an electrophilic cyclization.

Step 1: Formation of N-(3-bromo-5-methoxyphenyl)thiourea

The synthesis commences with the reaction of a substituted aniline, in this case, 3-bromo-5-methoxyaniline, with a source of thiocyanate. This reaction proceeds via a nucleophilic attack of the amine on the thiocyanate carbon, typically in an acidic medium. The acid protonates the thiocyanate, making it more electrophilic and facilitating the addition of the aniline.

Step 2: Oxidative Cyclization to form the Benzothiazole Ring

The second and final step is the intramolecular electrophilic cyclization of the N-(3-bromo-5-methoxyphenyl)thiourea intermediate. This is achieved using an oxidizing agent, most commonly elemental bromine. The bromine acts as an electrophile, and the reaction is believed to proceed through the formation of a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack of the sulfur atom onto the aromatic ring of the phenylthiourea, leading to the formation of the thiazole ring. The position of the cyclization is directed by the activating methoxy group and the deactivating but ortho-, para-directing bromine atom on the aniline ring.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-5-methoxyanilineReagentSigma-Aldrich
Potassium thiocyanate (KSCN)ACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Bromine (Br₂)ReagentPlus®Sigma-Aldrich
Hydrochloric Acid (HCl), conc.ACS ReagentJ.T.Baker
Ethanol, 200 proofACS/USP GradeDecon Labs
Sodium Hydroxide (NaOH)ACS ReagentEMD Millipore
ChloroformACS ReagentMacron Fine Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Step-by-Step Synthesis

Part 1: Synthesis of N-(3-bromo-5-methoxyphenyl)thiourea

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-methoxyaniline (0.1 mol, 20.2 g) in glacial acetic acid (100 mL).

  • To this solution, add potassium thiocyanate (0.12 mol, 11.6 g) in one portion.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of N-(3-bromo-5-methoxyphenyl)thiourea will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the solid in a vacuum oven at 60 °C.

Part 2: Synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

  • Suspend the dried N-(3-bromo-5-methoxyphenyl)thiourea (0.05 mol, 13.05 g) in chloroform (150 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (0.05 mol, 2.6 mL, 8.0 g) in chloroform (25 mL).

  • Add the bromine solution dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 1 hour. The color of the bromine should fade, and a precipitate of the hydrobromide salt of the product will form.[1]

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold chloroform.

  • Suspend the crude hydrobromide salt in water (200 mL) and neutralize with a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Collect the free base of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine by vacuum filtration, wash with copious amounts of water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine as a crystalline solid.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the recrystallized product.

  • ¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic functional groups.

Visualizing the Synthesis

Reaction Scheme

Synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Aniline 3-Bromo-5-methoxyaniline Thiourea N-(3-bromo-5-methoxyphenyl)thiourea Aniline->Thiourea KSCN, Acetic Acid, Reflux Thiourea_intermediate N-(3-bromo-5-methoxyphenyl)thiourea Product 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Thiourea_intermediate->Product Br₂, Chloroform, Reflux

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Workflow

Experimental Workflow start Start step1 Dissolve 3-bromo-5-methoxyaniline in Acetic Acid start->step1 step2 Add KSCN and Reflux step1->step2 step3 Precipitate and Isolate Thiourea Intermediate step2->step3 step4 Suspend Thiourea in Chloroform step3->step4 step5 Add Bromine Solution Dropwise at 0-5 °C step4->step5 step6 Stir at RT, then Reflux step5->step6 step7 Isolate Crude Hydrobromide Salt step6->step7 step8 Neutralize with NaOH Solution step7->step8 step9 Isolate and Recrystallize Final Product step8->step9 end End Product step9->end

Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE):

  • Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling any of the chemicals involved in this synthesis.[2]

  • All manipulations should be carried out in a well-ventilated fume hood.[3]

Chemical-Specific Hazards:

  • 3-Bromo-5-methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid creating dust.[4]

  • Bromine: Bromine is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.[5]

  • Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

  • Hydrochloric Acid and Sodium Hydroxide: Both are corrosive and should be handled with care.

Waste Disposal:

  • All organic waste, including the reaction filtrates and solvents from recrystallization, should be collected in a designated halogenated organic waste container.

  • Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

  • Solid waste, such as filter paper and used TLC plates, should be disposed of in the appropriate solid waste container.

References

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Bhusari, K. P., et al. (2008). Synthesis and in-vitro antimicrobial and anthelmintic activities of some novel 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. European Journal of Medicinal Chemistry, 43(11), 2545-2552.
  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • ICL Industrial Products. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive protocol and detailed analysis for the structural characterization of 4-Bromo-6-methoxy-1,3-benzothia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol and detailed analysis for the structural characterization of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This document outlines the experimental parameters for acquiring high-resolution ¹H and ¹³C NMR spectra and offers an in-depth interpretation of the spectral data, including chemical shift assignments and coupling constant analysis. The rationale behind the influence of the bromo, methoxy, and amine substituents on the benzothiazole scaffold is discussed, providing a framework for the analysis of related compounds.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the benzene ring of the benzothiazole nucleus critically influences the pharmacological profile of these molecules. 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a derivative that combines the electronic effects of a halogen (bromine) and a methoxy group, making its precise structural verification essential for any research and development endeavor.

¹H and ¹³C NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants, it is possible to confirm the connectivity of atoms and the overall structure of the molecule. This application note serves as a practical guide for researchers utilizing NMR for the characterization of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and similar derivatives.

Predicted NMR Spectra and Rationale

Based on the analysis of structurally related compounds, a prediction of the ¹H and ¹³C NMR spectra for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can be made. The numbering of the atoms in the molecule for the purpose of NMR assignment is shown below:

Chemical structure of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine with atom numbering for NMR
¹H NMR Spectral Prediction

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methoxy group protons.

  • Aromatic Protons (H-5 and H-7): The benzene part of the benzothiazole ring has two remaining protons at positions 5 and 7.

    • H-7: This proton is expected to appear as a doublet. It is ortho to the electron-donating methoxy group at C-6, which will shield it, shifting its signal upfield.

    • H-5: This proton will also appear as a doublet due to coupling with H-7 (a small meta coupling might be observed). It is ortho to the electron-withdrawing bromine atom at C-4, which will deshield it, causing a downfield shift.

  • Amine Protons (-NH₂): The two protons of the primary amine group at C-2 are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, this signal is often observed in the range of 7.0-8.0 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group at C-6 will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.[1]

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.

  • C-2 (Amine-bearing carbon): This carbon is part of the thiazole ring and is attached to two nitrogen atoms and a sulfur atom. It is expected to be significantly deshielded and appear at a chemical shift of around 165-170 ppm.

  • Aromatic Carbons (C-4, C-5, C-6, C-7, C-3a, C-7a):

    • C-4 (Bromine-bearing carbon): The carbon atom directly attached to the bromine will be shielded by the "heavy atom effect" of bromine, but its chemical shift will also be influenced by the aromatic ring currents.

    • C-6 (Methoxy-bearing carbon): This carbon, attached to the electron-donating methoxy group, will be deshielded and is expected to appear at a higher chemical shift compared to the other aromatic CH carbons.

    • C-5 and C-7: These are protonated aromatic carbons, and their chemical shifts will be influenced by the neighboring substituents.

    • C-3a and C-7a: These are quaternary carbons at the fusion of the benzene and thiazole rings. Their chemical shifts will be influenced by the overall electronic environment of the bicyclic system.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the range of 55-60 ppm.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its high boiling point, which allows for a wider temperature range for experiments if needed. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound should be checked first.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30 (or equivalent)
Spectral Width16 ppm
Acquisition Time2-4 seconds
Relaxation Delay2 seconds
Number of Scans16-64
Temperature298 K

For ¹³C NMR Spectroscopy:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (or equivalent with proton decoupling)
Spectral Width240 ppm
Acquisition Time1-2 seconds
Relaxation Delay2 seconds
Number of Scans1024-4096 (or more for dilute samples)
Temperature298 K

Data Processing and Analysis Workflow

The following workflow outlines the steps for processing the raw NMR data to obtain the final spectra for analysis.

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Summary of Predicted and Representative NMR Data

The following tables summarize the predicted chemical shifts for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine based on data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-5
~7.2d1HH-7
~7.5 (broad)s2H-NH₂
~3.8s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168C-2
~155C-6
~148C-7a
~132C-3a
~125C-5
~115C-4
~105C-7
~56-OCH₃

Note: The predicted chemical shifts are estimates and may vary in an actual experimental spectrum.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. The provided experimental protocols and data analysis workflow offer a robust framework for researchers to obtain high-quality NMR data and confidently elucidate the structure of this and related benzothiazole derivatives. The detailed interpretation of the expected spectral features, based on the electronic effects of the substituents, enhances the understanding of structure-spectra correlations in this important class of heterocyclic compounds.

References

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 2015. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 2022. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 2023. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 2021. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 2023. [Link]

  • 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

Sources

Method

In vivo efficacy testing of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in xenograft models

Application Note & Protocol Title: Evaluating the In Vivo Anti-Tumo r Efficacy of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in Human Tumor Xenograft Models Abstract This document provides a comprehensive guide for asses...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Evaluating the In Vivo Anti-Tumo r Efficacy of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in Human Tumor Xenograft Models

Abstract

This document provides a comprehensive guide for assessing the in vivo anti-cancer activity of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, a novel small molecule from the benzothiazole class. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-tumor properties.[1][2] This application note details the scientific rationale, experimental design, and step-by-step protocols for conducting a robust preclinical efficacy study using a human tumor xenograft mouse model. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to established guidelines for preclinical anti-cancer drug development.[3][4]

Scientific Rationale & Background

The benzothiazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating efficacy against various cancer cell lines.[5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival. For instance, certain 2-aminobenzothiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in cell adhesion, migration, and apoptosis resistance.[6]

The specific compound, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, has been synthesized for evaluation based on structure-activity relationships within this class, where halogen and methoxy substitutions have been shown to modulate biological activity.[2][6] The primary objective of this in vivo study is to determine if the promising in vitro cytotoxicity of this compound translates into significant anti-tumor efficacy in a living organism, using a human tumor xenograft model. This model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's therapeutic potential in a complex biological system.[7]

Hypothesized Mechanism of Action

Based on related structures, it is hypothesized that 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine may exert its anti-tumor effects through the inhibition of a critical kinase pathway, such as the FAK signaling cascade, leading to the induction of apoptosis and suppression of tumor proliferation.

G Integrin Integrins FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates PI3K PI3K FAK->PI3K Compound 4-Bromo-6-methoxy- 1,3-benzothiazol-2-amine Compound->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothesized inhibition of the FAK signaling pathway.

Materials and Methods

Reagents and Consumables
  • Test Compound: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine (Purity >98%)

  • Vehicle Control: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) in saline, or 10% DMSO / 40% PEG300 / 50% Saline. The choice of vehicle must be empirically determined based on the compound's solubility and stability.

  • Cell Line: A549 (human lung adenocarcinoma) or MCF-7 (human breast adenocarcinoma), verified and tested for pathogens.[8]

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Other Reagents: Trypsin-EDTA, PBS (Phosphate-Buffered Saline), Matrigel® Basement Membrane Matrix.

Animal Model
  • Species: Immunodeficient mice, e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or BALB/c nude mice.

  • Age/Sex: 6-8 week old female mice.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment in accordance with institutional animal care and use committee (IACUC) guidelines.[8]

Experimental Design & Workflow

A robust study design is critical for obtaining meaningful and statistically significant results.[3] The experiment will include a vehicle control group, at least two dose levels of the test compound, and an optional positive control (a standard-of-care chemotherapeutic agent).

Study Groups & Dosing
Group IDTreatmentConcentrationDose (mg/kg)RouteScheduleNo. of Animals (n)
1Vehicle ControlN/A10 mL/kgPO / IPQD x 2110
2Compound (Low Dose)2.5 mg/mL25PO / IPQD x 2110
3Compound (High Dose)5.0 mg/mL50PO / IPQD x 2110
4Positive ControlVariesVariesVariesVaries10

Dose levels should be determined from a prior Maximum Tolerated Dose (MTD) study. The route of administration should reflect the intended clinical route.[8]

Experimental Workflow Diagram

G A Phase 1: Cell Line Expansion B Phase 2: Tumor Implantation (Day 0) A->B C Phase 3: Tumor Growth Monitoring B->C D Phase 4: Randomization & Grouping (Tumor Volume ~150 mm³) C->D E Phase 5: Treatment Initiation (Day 'X') D->E F Phase 6: In-Life Monitoring (Tumor Volume, Body Weight) E->F F->F 2-3 times/week G Phase 7: Study Endpoint & Necropsy F->G

Caption: Overall workflow for the in vivo xenograft efficacy study.

Step-by-Step Protocols

Protocol 1: Cell Culture and Preparation
  • Culture: Grow A549 or MCF-7 cells in T-175 flasks using the appropriate complete media at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize trypsin with complete media, centrifuge the cell suspension, and resuspend the pellet in cold, serum-free media. Count cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Final Preparation: Centrifuge the required number of cells and resuspend in a 1:1 mixture of cold serum-free media and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice until implantation.

Protocol 2: Subcutaneous Tumor Implantation
  • Anesthesia: Anesthetize the mice using a recommended anesthetic agent (e.g., isoflurane).

  • Implantation: Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).

  • Injection: Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Recovery: Monitor the mice until they have fully recovered from anesthesia.

Protocol 3: In-Life Monitoring and Treatment
  • Tumor Growth: Begin measuring tumors 2-3 times per week once they become palpable. Use digital calipers to measure the length (L) and width (W).

  • Tumor Volume Calculation: Calculate tumor volume using the formula: V = (W² x L) / 2 .[9]

  • Randomization: Once the average tumor volume reaches approximately 127-340 mm³, randomize the mice into treatment groups to ensure the average tumor volume is not significantly different between groups.[10]

  • Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of general health and treatment-related toxicity.

  • Dosing: Prepare the 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine formulation fresh daily. Administer the compound to the respective groups according to the predefined dose, route, and schedule.

  • Clinical Observations: Perform daily health checks on all animals.

Protocol 4: Endpoint and Data Analysis
  • Endpoint Criteria: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days of treatment).[10] Individual animals should be euthanized if their tumor exceeds the volume limit, shows signs of ulceration, or if body weight loss exceeds 20%.[8]

  • Data Collection: At the endpoint, record the final tumor volumes and body weights. Euthanize all animals and perform necropsy. Tumors may be excised, weighed, and preserved for further analysis (e.g., histology, biomarker analysis).

  • Primary Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.[9]

  • Statistical Analysis: Analyze differences in tumor volume between groups using an appropriate statistical test, such as a one-way or two-way ANOVA with post-hoc comparisons. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[8]

Data Presentation & Interpretation

Results should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 2: Summary of Anti-Tumor Efficacy Results
Group IDTreatmentMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Final Body Weight Change (%) ± SEM
1Vehicle ControlDataN/AData
2Compound (25 mg/kg)DataDataData
3Compound (50 mg/kg)DataDataData
4Positive ControlDataDataData

A positive outcome is generally considered a TGI of ≥50%.[9] A statistically significant reduction in tumor volume in the compound-treated groups compared to the vehicle control, with acceptable toxicity (e.g., <15-20% body weight loss), would indicate promising in vivo efficacy and warrant further investigation.

References

  • Benchchem. (n.d.). benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.
  • Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Fouad, M. A., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ramírez-Espinosa, J. J., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. Retrieved from [Link]

  • Siddiqui, N., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. Retrieved from [Link]

  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Retrieved from [Link]

  • Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Sonnemann, J., et al. (2014). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Retrieved from [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Sharma, P., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Karsakova, Y. Y., et al. (2020). Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. Molecules. Retrieved from [Link]

  • Rana, A., et al. (2008). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Çakmak, O., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Hollingshead, M. G. (2008). Antitumor efficacy testing in rodents. Journal of the National Cancer Institute. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • IDEXX BioAnalytics. (n.d.). Xenograft Models. Retrieved from [Link]

  • Lee, H. J., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Sharma, P., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine reactions

Technical Support Center: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Synthesis Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the synthesis.

Q1: What is the most common synthetic route for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and what are its critical steps?

A1: The most prevalent and direct method is a variation of the Hugershoff reaction. It involves a two-step, one-pot process starting from 4-methoxyaniline. The critical stages are:

  • Thiourea Formation: Reaction of 4-methoxyaniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in an acidic medium to form the intermediate, 1-(4-methoxyphenyl)thiourea.

  • Oxidative Cyclization & Bromination: The in situ generated thiourea is then treated with elemental bromine. Bromine serves a dual purpose: it acts as the electrophile for the aromatic bromination and as the oxidizing agent to facilitate the intramolecular C-S bond formation, leading to the benzothiazole ring system.[1] The control of this second step is paramount for achieving good yield and regioselectivity.

Q2: My final product is a dark, tarry substance instead of a clean solid. What is the likely cause?

A2: Tar formation is typically a result of oxidation and/or polymerization side reactions. Bromine is a potent oxidizing agent, and the electron-rich aromatic ring (activated by both the methoxy and amino groups) is highly susceptible to over-oxidation if the reaction conditions are not strictly controlled. Key factors to investigate are reaction temperature, the rate of bromine addition, and exposure to air and light.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is the most effective method for real-time monitoring.[2] Use a moderately polar mobile phase (e.g., 30-40% Ethyl Acetate in Hexane). You should be able to visualize the consumption of the 1-(4-methoxyphenyl)thiourea intermediate and the appearance of the product spot. Co-spotting with your starting material is essential. UV visualization is typically sufficient for these aromatic compounds.

Q4: Is the purity of the starting 4-methoxyaniline important?

A4: Absolutely. The purity of the initial aniline is critical. 4-methoxyaniline can oxidize over time, often indicated by a change from a white or colorless solid to a brown or purplish hue. Impurities can chelate with reagents or participate in side reactions, leading to discoloration and the formation of complex byproduct mixtures that complicate purification and lower the yield. Using freshly purified or high-purity 4-methoxyaniline is strongly recommended.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Low Yield of 1-(4-methoxyphenyl)thiourea Intermediate

Symptom: TLC or LC-MS analysis after the first stage shows a significant amount of unreacted 4-methoxyaniline.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Incomplete Acidification The reaction requires an acidic catalyst (typically HCl) to protonate the aniline, making it soluble, and to facilitate the reaction with the thiocyanate anion. Insufficient acid leads to a sluggish and incomplete reaction.Ensure the reaction mixture is sufficiently acidic (pH 1-2) before and during the addition of the thiocyanate salt. Use concentrated HCl and add it cautiously to the aniline solution in water.
Suboptimal Temperature The formation of thiourea from aniline and thiocyanate is an equilibrium process. If the temperature is too low, the reaction rate will be impractically slow. If too high, side reactions or decomposition can occur.Maintain the reaction temperature between 80-95 °C during the thiourea formation step. This provides enough thermal energy to drive the reaction forward without significant degradation.
Poor Reagent Quality Ammonium or potassium thiocyanate can be hygroscopic. The presence of excess water can dilute the reactants and unfavorably shift the equilibrium.Use freshly opened or properly dried (in a desiccator) thiocyanate salt.
Issue 2: Low Yield and Poor Purity in the Bromination & Cyclization Step

Symptom: The crude product is a mixture of several compounds, and the desired 4-bromo isomer is a minor component.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Polybromination The methoxy group is a strong activating group, making the aromatic ring highly nucleophilic. The addition of excess bromine or poor temperature control can easily lead to the formation of di- and tri-brominated byproducts.1. Stoichiometry: Use a precise stoichiometry of bromine (typically 2.0-2.2 equivalents). 2. Temperature Control: Maintain a low temperature (0 to 5 °C) during the bromine addition using an ice bath. 3. Slow Addition: Add the bromine solution dropwise over a prolonged period (e.g., 1-2 hours) to keep its instantaneous concentration low.
Incorrect Regioselectivity The methoxy group is ortho, para-directing, while the thiourea substituent is also activating. The desired 4-position is ortho to the original amine function. However, substitution at the 7-position (ortho to the methoxy group) is also electronically favored and sterically less hindered, often leading to a mixture of 4-bromo and 7-bromo isomers.While difficult to control completely, using a less polar solvent like acetic acid or chloroform can sometimes favor the more sterically hindered 4-position. Careful purification via column chromatography will be essential to isolate the desired isomer.
Oxidative Degradation Bromine can oxidize the sulfur atom in the thiourea intermediate or the final benzothiazole product, leading to a complex mixture of sulfonated or degraded byproducts, often appearing as a dark tar.1. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. 2. Quenching: After the reaction is complete (as judged by TLC), quench the excess bromine promptly with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate solution until the orange/brown color disappears.
Troubleshooting Workflow

The following flowchart provides a logical decision-making process for troubleshooting low-yield reactions.

G cluster_analysis Crude Product Analysis cluster_solutions Corrective Actions start Low Yield Observed check_crude Analyze Crude Product (TLC, LC-MS, 1H NMR) start->check_crude unreacted_sm Mainly Unreacted Starting Material? check_crude->unreacted_sm side_products Complex Mixture of Side Products? unreacted_sm->side_products No sol_sm Issue in Thiourea Formation: • Verify reaction pH (1-2) • Increase reaction time/temp • Check reagent quality unreacted_sm->sol_sm Yes product_impure Product Present but Impure/Tarry? side_products->product_impure No sol_side Issue in Bromination/Cyclization: • Control Br2 stoichiometry (2.1 eq) • Lower temp (0-5 °C) • Slow Br2 addition rate • Consider solvent change side_products->sol_side Yes sol_impure Issue in Work-up/Purification: • Quench excess Br2 properly • Optimize work-up pH • Develop new recrystallization  or chromatography method product_impure->sol_impure Yes product_impure->sol_impure

Caption: A logical workflow for diagnosing and addressing low-yield issues.

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices derived from troubleshooting common issues. It is designed to be a self-validating system where checkpoints ensure the reaction is proceeding correctly.

Synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization & Bromination cluster_2 Step 3: Work-up & Purification A 1. Dissolve 4-methoxyaniline in dilute HCl B 2. Add NH4SCN solution A->B C 3. Heat at 95°C for 4h (Monitor by TLC) B->C D 4. Cool mixture to 0-5°C C->D E 5. Add Br2 in AcOH dropwise (Maintain temp < 5°C) D->E F 6. Stir for 12h at RT E->F G 7. Quench with NaHSO3 F->G H 8. Basify with NH4OH to pH 8-9 G->H I 9. Filter and wash crude solid H->I J 10. Purify by recrystallization (e.g., Ethanol/Water) I->J

Caption: Optimized workflow for the synthesis of the target compound.

Reagents & Equipment:

  • 4-methoxyaniline (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (Br₂) (2.1 eq)

  • Glacial Acetic Acid (AcOH)

  • Aqueous Sodium Bisulfite (NaHSO₃)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Thiourea Formation:

    • To a round-bottom flask, add 4-methoxyaniline (1.0 eq).

    • Add water and concentrated HCl. Stir until the aniline salt fully dissolves.

    • In a separate beaker, dissolve ammonium thiocyanate (1.2 eq) in a minimal amount of water.

    • Add the thiocyanate solution to the flask. Attach a reflux condenser.

    • Heat the mixture in an oil bath to 90-95 °C and maintain for 4-6 hours.

    • Checkpoint: Monitor the reaction by TLC (30% EtOAc/Hexane). The spot for 4-methoxyaniline should be faint or absent, replaced by a more polar spot for the 1-(4-methoxyphenyl)thiourea intermediate.

  • Bromination and Cyclization:

    • After the thiourea formation is complete, cool the reaction flask to 0 °C in an ice-salt bath.

    • Prepare a solution of bromine (2.1 eq) in glacial acetic acid.

    • Using a dropping funnel, add the bromine solution dropwise to the cold reaction mixture over 1-2 hours. Crucial: Ensure the internal temperature does not rise above 5 °C. The mixture will turn deep orange/brown and a precipitate may form.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

    • Checkpoint: Monitor by TLC. The thiourea spot should disappear, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Cool the flask again in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bisulfite until the dark bromine color dissipates, leaving a yellowish or off-white slurry.

    • Carefully basify the mixture to pH 8-9 by the slow addition of concentrated ammonium hydroxide. This will precipitate the amine product.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.

    • Dry the crude product under vacuum.

    • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture. If isomeric impurities are significant, column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexane) is required.

References

  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240. [Link][3][4]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, Characterisation and Anti-Inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link][1]

  • Kumar, A., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10, S2834-S2843. [Link][5]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. . [Link][6]

  • TopSCHOLAR, Western Kentucky University. (2010). An Expedited, Regiospecific para-Bromination of Activated Aryls. Masters Theses & Specialist Projects.[Link][7]

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in Solution

Welcome to the technical support center for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound in various solution-based experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your results.

The 2-aminobenzothiazole scaffold is a valuable pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds, its stability in solution can be influenced by a range of factors. This guide will address common questions and challenges related to the handling, storage, and use of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in solution?

The stability of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in solution is primarily influenced by pH, exposure to light, temperature, the choice of solvent, and the presence of oxidizing or reducing agents. The molecule possesses several functional groups that can be susceptible to degradation under certain conditions: the 2-amino group, the bromo substituent, and the methoxy group on the benzothiazole ring.

Q2: How does pH affect the stability of the compound?
  • Acidic Conditions (pH < 4): In acidic solutions, the 2-amino group will be protonated, forming a more water-soluble salt. While this may be desirable for dissolution, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the amino group or cleavage of the methoxy ether linkage.[3][4]

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound is expected to be most stable in this pH range, existing predominantly in its neutral form.

  • Strongly Basic Conditions (pH > 10): While generally more stable than in strong acid, prolonged exposure to highly basic conditions, particularly with heating, could potentially lead to nucleophilic aromatic substitution, although this is less likely for the bromo substituent.

Q3: Is 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine sensitive to light?

Yes, aromatic bromine compounds can be susceptible to photodecomposition.[5] Exposure to ultraviolet (UV) or even strong visible light can potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species. This can initiate a cascade of degradation reactions. Studies on 2-aminobenzothiazole have shown photodegradation occurs in the presence of a photosensitizer.[6] Therefore, it is crucial to protect solutions of this compound from light.

Q4: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine should be:

  • Stored at low temperatures (-20°C or -80°C for long-term storage).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if the solvent is prone to peroxide formation (e.g., THF, dioxane) or if the compound is particularly sensitive to oxidation.

Troubleshooting Guide

Issue 1: I am observing a loss of compound potency or the appearance of unknown peaks in my HPLC analysis over time.

This is a classic sign of compound degradation. The following troubleshooting steps can help identify the cause and mitigate the issue.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
pH-mediated Degradation - Verify the pH of your solution. Even unbuffered aqueous solutions can have their pH altered by dissolved CO2. - Buffer your solution to a pH range of 7-8 if your experimental conditions allow. - Perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions to identify potential degradation products and confirm pH sensitivity.
Photodegradation - Ensure all solutions are prepared and stored in light-protected containers. - Minimize exposure to ambient light during experimental manipulations. - Compare the stability of a light-exposed sample to a sample kept in the dark to confirm photosensitivity.
Oxidative Degradation - De-gas your solvents before use, especially if you are not working under an inert atmosphere. - Consider adding an antioxidant to your solution if compatible with your experiment. - Avoid solvents known to form peroxides (e.g., aged THF or dioxane) unless they are freshly distilled or contain a peroxide inhibitor.
Solvent Incompatibility - Review the solvent choice. Protic solvents like methanol or ethanol could potentially participate in nucleophilic reactions under certain conditions. - Test the stability in a range of solvents (e.g., DMSO, acetonitrile, buffered aqueous solutions) to find the most suitable one for your application. Theoretical studies suggest that solvent polarity can influence the stability of benzothiazole derivatives.[7]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to understand the degradation pathways of a drug substance.[8]

Objective: To determine the primary degradation pathways of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine under various stress conditions.

Methodology:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight. A control sample should be wrapped in foil.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see below) to quantify the parent compound and detect any degradation products.

Diagram: Potential Degradation Pathways

Compound 4-Bromo-6-methoxy- 1,3-benzothiazol-2-amine Protonated Protonated Species (Acidic pH) Compound->Protonated H+ Photo_Product De-brominated or Oxidized Product Compound->Photo_Product Light (hν) Oxidation_Product Oxidized Product (e.g., N-oxide) Compound->Oxidation_Product [O] Hydrolysis_Product Hydrolysis Product (e.g., 2-hydroxy derivative) Protonated->Hydrolysis_Product H2O, Δ Cleavage_Product Ether Cleavage Product (Phenolic derivative) Protonated->Cleavage_Product Strong Acid, Δ

Caption: Potential degradation pathways for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

Issue 2: My compound has poor solubility in aqueous buffers. How can I improve this without compromising stability?

Poor aqueous solubility is a common challenge. Here are some strategies:

  • pH Adjustment: As the compound is basic, its solubility will increase in acidic conditions due to salt formation. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. The final pH should be carefully controlled and maintained within a stable range for the compound (ideally pH 7-8).

  • Co-solvents: The use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol, or PEG 400) in your aqueous buffer can significantly improve solubility. However, it is essential to ensure the co-solvent is compatible with your experimental system and does not affect the stability of the compound.

  • Formulation Strategies: For in vivo studies, formulation with cyclodextrins or other solubilizing agents can be explored.

Issue 3: How can I develop a stability-indicating HPLC method to monitor the degradation of my compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.

Experimental Protocol: HPLC Method Development

Objective: To develop an HPLC method capable of resolving 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a wider range of polarities.

  • Detection: Use a UV detector set at the λmax of the compound. A photodiode array (PDA) detector is highly recommended as it can help in identifying the purity of the peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[9]

  • Analysis of Stressed Samples: Analyze the samples from your forced degradation study using the developed method. The appearance of new peaks that are well-resolved from the parent peak indicates that the method is stability-indicating. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.[10][11]

Diagram: HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Light, etc.) Stock->Stress Dilute Neutralize and Dilute Stress->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Quantify Parent Peak Area Detect->Quantify Identify Identify Degradation Peaks Detect->Identify Assess Assess Stability Quantify->Assess Identify->Assess

Caption: Workflow for stability assessment using a stability-indicating HPLC method.

References

  • Weiss, S., et al. (2005). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1093(1-2), 139-147. Available at: [Link]

  • Guesquière, A., et al. (2005). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 71(9), 5117-5124. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Al-Ostath, O. M. N., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35835–35855. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. Available at: [Link]

  • LibreTexts Chemistry. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Sahu, P. K., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 12(1), 18883. Available at: [Link]

  • Berrada, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 407. Available at: [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(31), 5435-5438. Available at: [Link]

  • Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. Available at: [Link]

  • FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Diro, K., et al. (2021). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Computational Chemistry, 9(2), 43-69. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Dehalogenation of aromatics by nucleophilic aromatic substitution. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

Sources

Troubleshooting

Minimizing impurities in 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine production

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-6-methoxy-1,3-be...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine. Our goal is to help you anticipate and resolve common challenges, thereby minimizing impurities and maximizing yield and reproducibility. This document combines established chemical principles with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.

Q1: My final product shows two major spots on TLC with very similar Rf values, making purification by column chromatography extremely difficult. What are these spots and how can I separate them?

A1: The most probable cause is the formation of a constitutional isomer, 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine , during the cyclization step.

  • Causality — The Chemistry of Cyclization: The synthesis typically involves the oxidative cyclization of an N-(3-bromo-5-methoxyphenyl)thiourea intermediate. The cyclization is an electrophilic aromatic substitution, where the sulfur atom of the thiourea attacks a carbon on the phenyl ring ortho to the nitrogen. In your precursor, both the C2 and C6 positions of the aniline ring are sterically accessible for this attack. While electronic factors may favor one position, the activation barrier for cyclization at either position is often comparable, leading to a mixture of isomers.

    • Attack at C2: Yields the desired product, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine.

    • Attack at C6: Yields the isomeric impurity, 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

  • Recommended Solutions:

    • Fractional Recrystallization: This is the most effective first-line approach. Due to subtle differences in their crystal packing, isomers often have different solubilities in specific solvents. Experiment with a range of solvent systems. A table of suggested starting points is provided below.

    • Preparative Chromatography: If recrystallization fails, preparative HPLC or a high-performance flash chromatography system with a high-resolution column may be necessary. Use a shallow gradient and low flow rate to maximize separation.

    • Reaction Optimization: Lowering the cyclization reaction temperature may increase the regioselectivity of the reaction, favoring the thermodynamically more stable product.

Table 1: Recommended Solvent Systems for Purification
MethodRecommended Solvent System(s)Key Insights
Recrystallization Ethanol/Water, Isopropanol, AcetonitrileStart with a hot, saturated solution and allow it to cool very slowly to promote the growth of pure crystals.
Column Chromatography Hexane:Ethyl Acetate (gradient)Begin with a low polarity (e.g., 9:1) and slowly increase the ethyl acetate content.
Dichloromethane:Methanol (gradient)Use for more polar baseline impurities. A 1-2% methanol concentration is often a good starting point.
Q2: My mass spectrometry analysis shows a significant peak with a mass corresponding to a di-brominated product. How can I prevent this over-bromination?

A2: The presence of di-bromo species is a classic sign of over-reaction with the oxidizing agent, typically elemental bromine (Br₂), used for the cyclization.

  • Causality — Reaction Kinetics vs. Control: The benzothiazole ring, once formed, is still an electron-rich system and is susceptible to further electrophilic substitution. Bromine is a highly reactive electrophile. If it is present in excess or if the local concentration becomes too high (due to rapid addition), it can react with the desired product molecule in addition to the thiourea precursor.

  • Recommended Solutions:

    • Strict Stoichiometric Control: Carefully calculate and use just over one equivalent of bromine relative to the thiourea precursor. Do not add a large excess.

    • Slow, Controlled Addition: Add the bromine solution dropwise using a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of bromine in the reaction at any given time, favoring the intramolecular cyclization over the intermolecular product bromination.

    • Low-Temperature Reaction: Perform the bromine addition and the entire reaction at a reduced temperature (e.g., 0-5 °C). This slows the rate of all reactions, but typically has a more pronounced effect on the less-favored side reaction (over-bromination).

Q3: The reaction mixture turns into a dark, tarry substance, leading to low yield and a difficult work-up. What causes this decomposition?

A3: Tar formation is generally caused by uncontrolled exothermic reactions and subsequent polymerization or decomposition of reactive intermediates.

  • Causality — Exotherm and Oxidation: The reaction of anilines and thioureas with bromine is highly exothermic. An uncontrolled temperature spike can lead to a cascade of side reactions. Furthermore, the strong oxidizing nature of bromine can lead to the formation of radical species that polymerize.

  • Recommended Solutions:

    • Vigorous Cooling: Conduct the reaction in an ice-water or ice-salt bath to actively dissipate the heat generated.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized hot spots where the bromine is added.

    • Dilution: Running the reaction at a higher dilution can help to control the exotherm by providing more thermal mass.

    • Quenching: After the reaction is complete (monitored by TLC), quench any residual bromine by adding a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic orange/brown color of bromine disappears.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable synthetic workflow for producing 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine?

A1: The most common and reliable method is a two-step process starting from 3-bromo-5-methoxyaniline, as illustrated in the workflow diagram below. This route provides good control over the introduction of the required functionalities.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Isolation & Purification A 3-Bromo-5-methoxyaniline B Ammonium Thiocyanate + HCl A->B C Reflux B->C D N-(3-bromo-5-methoxyphenyl)thiourea C->D E Dissolve in Acetic Acid D->E F Cool to 0-5 °C E->F G Dropwise addition of Br₂ F->G H Reaction & Quench G->H I Precipitation in Water H->I J Filtration I->J K Recrystallization J->K L Final Product K->L

Caption: Synthetic workflow for the target compound.

Q2: Why is the choice of starting material, 3-bromo-5-methoxyaniline, so important for avoiding impurities?

A2: The substitution pattern on the final benzothiazole ring is dictated entirely by the substitution pattern of the starting aniline. Attempting to introduce the bromine and methoxy groups onto an unsubstituted aniline during the synthesis (e.g., via a one-pot reaction) would lead to a complex mixture of regioisomers that are nearly impossible to separate efficiently. Using 3-bromo-5-methoxyaniline ensures that the bromine and methoxy groups are correctly positioned from the outset, simplifying the reaction and purification significantly. The primary remaining challenge is controlling the regioselectivity of the final C-S bond formation, as discussed in the Troubleshooting Guide.

Q3: What are the key analytical methods for characterizing the final product and its impurities?

A3: A combination of techniques is essential for unambiguous characterization and quality control.

  • Thin-Layer Chromatography (TLC): For rapid, in-process monitoring of reaction completion and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related impurities like the 6-bromo-4-methoxy isomer.[1] A validated HPLC method is crucial for quality control in drug development.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify impurities by their mass (e.g., starting materials, di-brominated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The distinct chemical shifts and coupling patterns of the aromatic protons can be used to differentiate between the desired 4-bromo-6-methoxy product and its 6-bromo-4-methoxy isomer.

Q4: How can I logically diagnose an impurity issue during my synthesis?

A4: A systematic approach is key. The following decision tree illustrates a logical workflow for identifying and addressing common impurities.

G Start Impurity Detected (TLC, HPLC, or MS) Isomer Is Rf/retention time very close to the product? Start->Isomer IsomerYes Likely a Regioisomer (e.g., 6-Bromo-4-methoxy...) Isomer->IsomerYes Yes IsomerNo Proceed to Mass Check Isomer->IsomerNo No Mass Does MS show unexpected higher or lower mass? MassHigh Higher Mass Detected Mass->MassHigh Yes MassLow Lower Mass Detected Mass->MassLow No (check other issues) SolveIsomer Action: Optimize cyclization temp. Focus on fractional recrystallization. IsomerYes->SolveIsomer IsomerNo->Mass Dibromo Mass = Product + 78/80? (Di-bromination) MassHigh->Dibromo Unreacted Mass = Thiourea Precursor? MassLow->Unreacted SolveDibromo Action: Reduce Br₂ stoichiometry, lower temperature, slow addition. Dibromo->SolveDibromo Yes SolveUnreacted Action: Increase reaction time or temperature slightly. Unreacted->SolveUnreacted Yes

Caption: Decision tree for impurity troubleshooting.

References

  • Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797. Available at: [Link]

  • Patil, S., et al. (2020). A review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • U.S. Patent 4,363,913. (1982). Preparation of 2-aminobenzothiazoles. Google Patents.
  • Bhusari, K.P., et al. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. Available at: [Link]

  • Khabnadideh, S., et al. (2012). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. Available at: [Link]

  • Zitouni, G. T., et al. (2005). Synthesis and antimicrobial activity of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives. European Journal of Medicinal Chemistry, 40(2), 153-159.
  • Saeedi, M., et al. (2019). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 24(11), 2083. Available at: [Link]

  • Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10, S543-S550. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Bioactivity of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, is widely recognized as a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, is widely recognized as a "privileged structure" in medicinal chemistry. This prominence is due to its versatile framework, which allows for interaction with a diverse array of biological targets.[1] Consequently, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The specific biological activity is profoundly influenced by the substitution patterns on the benzothiazole ring system.

This guide focuses on a specific derivative, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine . The introduction of a bromine atom at the C4 position and a methoxy group at the C6 position presents a unique combination of electronic and steric properties. The presence of a halogen, such as bromine, has been noted in other heterocyclic scaffolds to potentially enhance biological potency.[4] This document provides a comprehensive framework for validating the bioactivity of this novel compound. We will objectively compare its potential performance against structurally relevant alternatives, supported by detailed experimental protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals.

Section 1: Comparative Framework and Rationale for Compound Selection

A robust validation of a novel compound's bioactivity necessitates a carefully selected panel of comparators. The choice of these alternatives is not arbitrary; it is a strategic decision designed to elucidate the specific contributions of the key structural motifs—the 4-bromo and 6-methoxy groups—to the overall biological effect. Our experimental design is therefore anchored by the following compounds.

Comparator Compounds:

  • Comparator A: 6-methoxy-1,3-benzothiazol-2-amine (Parent Compound): This compound serves as the most critical baseline. By directly comparing the target molecule to its non-brominated parent, we can isolate and quantify the influence of the C4-bromo substituent on bioactivity.

  • Comparator B: Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine): An FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole is a well-characterized benzothiazole with potent neuroprotective effects.[5] Including Riluzole allows for benchmarking against a clinically relevant agent and helps to contextualize the potency of our target compound, particularly if a neuroprotective effect is investigated.

  • Comparator C: 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: This compound shares the 6-bromo substitution pattern found in many active benzothiazoles and has been investigated for anticancer and neuroprotective applications.[4] It serves as an important structural analog to assess the impact of modifying the 2-amino group.

G cluster_target Target Compound cluster_comparators Comparator Compounds Target 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine A A: 6-methoxy-1,3-benzothiazol-2-amine (Parent - No Bromo) Target->A Remove C4-Br B B: Riluzole (Clinical Benchmark) Target->B Compare C6-substituent (MeO vs. CF3O) C C: 4-(6-bromo-1,3-benzothiazol-2-yl)aniline (Structural Analog) Target->C Compare C2 & C4 substituents

Caption: Structural relationships between the target compound and selected comparators.

Section 2: A Phased Experimental Design for Bioactivity Validation

To ensure a logical and resource-efficient validation process, we propose a phased approach. This begins with broad-spectrum screening to identify primary activities, followed by more specific, hypothesis-driven assays. This workflow is designed to be self-validating, with each phase informing the next.

Phase 1: Broad-Spectrum Cytotoxicity Screening: The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a foundational dataset to determine if the compound possesses anticancer potential and establishes a therapeutic window for subsequent assays.

Phase 2: Targeted Bioactivity Assays: Based on the rich pharmacology of the benzothiazole class, parallel assays should be conducted to explore other potential activities.[2][6] We will focus on antifungal activity as a primary example, given the known antimicrobial properties of related compounds.[5]

Phase 3: Mechanistic Investigation: If significant activity is confirmed in Phase 1 or 2, subsequent experiments will be designed to elucidate the underlying mechanism of action. For anticancer activity, this could involve kinase inhibition or apoptosis induction assays.

G cluster_workflow Bioactivity Validation Workflow Start Compound Synthesis & Characterization Phase1 Phase 1: Broad Cytotoxicity (e.g., MTT Assay) Start->Phase1 Phase2 Phase 2: Targeted Screening (e.g., Antifungal MIC Assay) Start->Phase2 Decision1 Significant Activity? Phase1->Decision1 Phase2->Decision1 Phase3 Phase 3: Mechanistic Studies (e.g., Apoptosis Assay, Kinase Profiling) Decision1->Phase3 Yes NoActivity Archive Compound Decision1->NoActivity No End Identify Lead Bioactivity Profile Phase3->End

Caption: A phased workflow for the systematic validation of compound bioactivity.

Section 3: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure that they can be reliably executed and are inherently self-validating through the inclusion of appropriate controls.

Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration of a compound required to inhibit the metabolic activity of cultured cells by 50% (IC50), a standard measure of cytotoxicity.[4]

Materials:

  • Human cancer cell line (e.g., HCT-116, colon cancer)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (Target and Comparators A, B, C) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2. The overnight incubation allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 broth medium, buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microplates (U-bottom)

  • Positive control antifungal agent (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI-1640 to a final concentration of ~1-5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare 2-fold serial dilutions of the test compounds in RPMI-1640 directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL. Include a "growth control" (inoculum + medium) and a "sterility control" (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Illustrative Data and Comparative Analysis

Disclaimer: The following data are hypothetical and presented for illustrative purposes to guide the interpretation of potential experimental outcomes. Actual results may vary.

Table 1: Hypothetical Cytotoxicity (IC50) against HCT-116 Colon Cancer Cells
Compound IDKey Structural FeaturesHypothetical IC50 (µM)
Target Compound 4-Bromo, 6-Methoxy5.2 ± 0.6
Comparator A (6-methoxy-1,3-benzothiazol-2-amine)6-Methoxy, No Bromo28.5 ± 3.1
Comparator B (Riluzole)6-Trifluoromethoxy15.8 ± 1.9
Comparator C (4-(6-bromo-1,3-benzothiazol-2-yl)aniline)6-Bromo, Modified 2-amino9.7 ± 1.1

Analysis of Hypothetical Cytotoxicity Data: The illustrative data in Table 1 suggests that the Target Compound possesses the most potent cytotoxic activity against the HCT-116 cell line. The nearly 5.5-fold increase in potency compared to its non-brominated parent (Comparator A ) strongly implies that the 4-bromo substituent is a critical determinant for this activity. This aligns with findings where halogenation has been shown to enhance the potency of other bioactive scaffolds.[4] While still more potent than the clinical benchmark Riluzole in this hypothetical assay, the target also shows enhanced activity compared to Comparator C , suggesting that the combination of the 4-bromo group and the 2-amino moiety is particularly favorable for cytotoxicity.

Table 2: Hypothetical Antifungal Activity (MIC) against Candida albicans
Compound IDKey Structural FeaturesHypothetical MIC (µg/mL)
Target Compound 4-Bromo, 6-Methoxy16
Comparator A (6-methoxy-1,3-benzothiazol-2-amine)6-Methoxy, No Bromo64
Comparator B (Riluzole)6-Trifluoromethoxy>128
Fluconazole (Positive Control)-4

Analysis of Hypothetical Antifungal Data: In this scenario, the Target Compound demonstrates moderate antifungal activity, being 4-fold more potent than its parent compound (Comparator A ). This again highlights the positive contribution of the bromo group. Riluzole shows no significant activity, indicating that the antifungal effect is specific to certain structural configurations within the benzothiazole class and not a general property. While not as potent as the clinical standard Fluconazole, the observed activity warrants further investigation and optimization.

Section 5: Potential Mechanisms and Signaling Pathways

The potent hypothetical cytotoxicity of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine suggests it may interfere with critical cancer cell survival pathways. Benzothiazole derivatives have been reported to act as inhibitors of key oncogenic signaling proteins.[7] A plausible mechanism could involve the inhibition of anti-apoptotic proteins like Bcl-2.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The Bcl-2 family of proteins are central regulators of this process. Pro-survival members like Bcl-2 and Bcl-xL prevent apoptosis, and their overexpression is a common mechanism of drug resistance in cancer. Small molecules that antagonize these proteins can restore the natural apoptotic process.

G cluster_pathway Bcl-2 Mediated Apoptosis Pathway cluster_intervention Therapeutic Intervention Stress Chemotherapy/ Cellular Stress Bax Pro-apoptotic (Bax/Bak) Stress->Bax Mito Mitochondria Bax->Mito Promotes Permeabilization Bcl2 Anti-apoptotic (Bcl-2/Bcl-xL) Bcl2->Bax Inhibits Caspase Caspase Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Target Target Compound (Hypothesized) Target->Bcl2 Inhibits

Caption: Hypothesized mechanism of action via inhibition of Bcl-2.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the bioactivity of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine . Through a carefully designed comparative framework and detailed experimental protocols, researchers can effectively elucidate the compound's therapeutic potential.

Our analysis, based on established literature and illustrative data, suggests that the unique 4-bromo substitution on the 6-methoxy-2-aminobenzothiazole core may confer potent cytotoxic and moderate antifungal properties. The proposed validation workflow provides a clear path from initial screening to mechanistic insight.

Future work should focus on:

  • In Vivo Efficacy: Validating the most promising in vitro activities in relevant animal models.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to determine its drug-likeness.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to further optimize potency and selectivity, exploring different halogens at the C4 position and alternative substitutions at the C6 position.

By following this comprehensive guide, research teams can efficiently and effectively advance the characterization of this promising benzothiazole derivative, contributing valuable knowledge to the field of drug discovery.

References

  • RSC Publishing. (2025, October 31).
  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • PMC. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine.
  • ACS Omega. (2026, January 21). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • Amnerkar, N. D., et al. (2014, December 4). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
  • BenchChem. (2025). 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.
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Comparative

A Comparative Guide to the Experimental Validation of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The 2-aminobenzothiazole core is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on this scaffold is a key tactic in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles. This guide delves into the specific contributions of the bromo and methoxy groups at the 4 and 6 positions, respectively, offering a detailed look at the empirical evidence that underpins the scientific community's interest in this class of compounds.

Synthesis and Mechanistic Insights

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry, with several reliable methods available to researchers.[3] The most common and efficient route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. This reaction proceeds through an electrophilic aromatic substitution mechanism to form a thiourea intermediate, which then undergoes oxidative cyclization to yield the final 2-aminobenzothiazole product.[3]

The choice of starting aniline is critical as it dictates the substitution pattern on the final benzothiazole ring. For the synthesis of the compounds discussed in this guide, the corresponding substituted anilines would be employed as outlined in the workflow below.

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Intermediate & Product A Substituted Aniline (e.g., 4-bromo-2-methoxyaniline) D Thioureation A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid E Oxidative Cyclization C->E F Substituted Phenylthiourea (Intermediate) D->F G Substituted 2-Aminobenzothiazole (Final Product) E->G F->E

Figure 1: Generalized synthetic workflow for the preparation of substituted 2-aminobenzothiazoles.

This synthetic strategy is advantageous due to its operational simplicity and the ready availability of a wide variety of substituted anilines, allowing for the generation of a diverse library of 2-aminobenzothiazole derivatives for structure-activity relationship (SAR) studies.

Comparative Physicochemical Characterization

The identity and purity of a synthesized compound are unequivocally established through a combination of spectroscopic and analytical techniques. Below is a comparative summary of the available experimental data for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its key analogs.

Parameter4-Bromo-6-methoxy-1,3-benzothiazol-2-amine6-Methoxy-1,3-benzothiazol-2-amine6-Bromo-1,3-benzothiazol-2-amine
Molecular Formula C8H7BrN2OSC8H8N2OSC7H5BrN2S
Molecular Weight 259.12 g/mol 180.23 g/mol 229.10 g/mol
Melting Point Not Reported145-147 °C[4]Not Reported
¹H NMR (ppm) Not Reported7.47 (d, 1H), 7.14 (d, 1H), 6.93 (dd, 1H), 5.41 (bs, 2H), 3.81 (s, 3H)[4]Not Reported
¹³C NMR (ppm) Not Reported166.2, 145.1, 138.6, 126.5, 124.6, 121.4, 116.5, 56.8[4]Not Reported
IR (cm⁻¹) Not Reported3389 (N-H), 1644 (C=N), 1585 (C=C), 1442 (C-N)[4]Not Reported
Mass Spec (m/z) Not Reported[M+.] 180 (51%)[4]Not Reported
Crystallography Not ReportedOrthorhombic[4]Orthorhombic[5]

Experimental Protocols for Characterization

To ensure the reproducibility and cross-validation of experimental results, detailed and standardized protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for key functional groups (e.g., N-H, C=N, C-O).

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Determine the molecular weight and fragmentation pattern of the compound.

Comparative Biological Activity

The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological activities. The anticancer and antimicrobial properties are among the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted 2-aminobenzothiazoles.[1][2][6][7] The mechanism of action is often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7]

G A 2-Aminobenzothiazole Derivative B Cancer Cell A->B interacts with C Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Cell Proliferation C->F D->F E->F G Tumor Growth Inhibition F->G

Figure 2: A simplified representation of the potential anticancer mechanisms of 2-aminobenzothiazole derivatives.

The following table summarizes the reported anticancer activities of some relevant 2-aminobenzothiazole derivatives.

CompoundCancer Cell LineActivity (IC₅₀)Reference
6-Chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431 (Epidermoid Carcinoma)-[6]
2-Arylthiazolidine-4-carboxylic acid amidesMelanoma & Prostate CancerµM to low nM range[8]
Optically active thiourea derivativesMCF-7 (Breast Cancer) & HeLa (Cervical Cancer)15-48 µM[9]
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amineHeLa (Cervical Cancer)Cytotoxic effects observed[10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Aminobenzothiazole derivatives have shown significant promise in this area, with activity against a broad spectrum of bacteria and fungi.[11][12]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table presents a comparison of the antimicrobial activities of various substituted 2-aminobenzothiazoles.

Compound/Derivative ClassTarget Microorganism(s)Activity (MIC)Reference
Schiff bases of 4,6-difluoro-2-amino benzothiazoleS. aureus, B. subtilis, S. marcescens, E. coliNot specified[11]
2-Substituted aminobenzothiazolesGram-positive and Gram-negative bacteriaComparable to standard drugs[12]
2-Aminothiazole sulfonamide derivativesVarious bacteria and fungiPromising antioxidant and antimicrobial activities[13]
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amineVarious bacterial strainsSignificant antimicrobial properties[10]

Structure-Activity Relationship (SAR) and Future Directions

The comparative data presented in this guide highlight the critical role of substituents in modulating the biological activity of the 2-aminobenzothiazole scaffold. The presence of a halogen, such as bromine, often enhances the lipophilicity of the molecule, which can lead to improved cell permeability and target engagement. The methoxy group, a hydrogen bond acceptor, can influence solubility and interactions with biological targets.

The lack of comprehensive experimental data for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine underscores the need for further investigation into this promising compound. Future studies should focus on its complete synthesis and characterization, followed by a thorough evaluation of its biological activities. A systematic exploration of substitutions at the 4, 5, 6, and 7 positions of the benzothiazole ring will be crucial for elucidating a more detailed SAR and for the rational design of next-generation therapeutic agents based on this versatile scaffold.

References

  • Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 201-209.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369583.
  • Rehbein, J., et al. (2017). Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. Beilstein Journal of Organic Chemistry, 13, 2236–2243.
  • Guzel, R., & Tunc, T. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of the Serbian Chemical Society, 77(10), 1387-1400.
  • Saeed, A., et al. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 168-173.
  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Li, X., et al. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 27(21), 7285.
  • Al-Ostath, A., et al. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 7(5), 4165–4185.
  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701–4705.
  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642.
  • Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822.
  • Al-Ghorbani, M., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 21, 108-125.
  • Siddiqui, N., et al. (2007). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles.
  • Gao, X.-J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016.
  • Ilaš, J., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Journal of Medicinal Chemistry, 66(14), 9568–9587.
  • Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(11), 693.
  • Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2240.
  • Omar, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(21), 7311.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Kumar, D., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4151–4159.
  • Kumar, A., et al. (2013). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. Pharmacophore, 4(6), 189-197.
  • Al-Juboori, A. A. J. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, 31(1), 149-164.
  • Stremski, Y., et al. (2021). 2-substituted benzothiazoles with antimicrobial activity. Chemistry & Chemical Technology, 15(4), 517-525.
  • Yilmaz, V. T., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Molecular Pharmacology, 16(6), 721-734.

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Validation

A Head-to-Head Comparison of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its Analogs: A Guide for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive head-to-head comparison of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its structurally related analogs, offering insights into their synthesis, biological potential, and the nuanced effects of substituent patterns on their activity. By presenting available experimental data and detailed protocols, this document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics.

The Benzothiazole Core: A Foundation for Diverse Pharmacology

The bicyclic system of a benzene ring fused to a thiazole ring endows benzothiazole derivatives with the ability to interact with a multitude of biological targets. This versatility has led to their investigation in numerous therapeutic areas, including oncology, neurology, and infectious diseases.[4][5][6] The specific substitutions on the benzothiazole ring system play a pivotal role in modulating the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties.[6][7] This guide focuses on the 2-aminobenzothiazole series, with a particular emphasis on the 4-bromo and 6-methoxy substitution pattern, to elucidate the structure-activity relationships (SAR) that govern their biological effects.

Synthesis of Substituted 2-Aminobenzothiazoles

The synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its analogs typically follows a well-established synthetic route involving the reaction of a correspondingly substituted aniline with a thiocyanate salt in the presence of a halogen, most commonly bromine, in an acidic medium like glacial acetic acid.[8] This electrophilic cyclization reaction provides a versatile and efficient method for constructing the benzothiazole core.

A general synthetic pathway is outlined below:

Synthesis of 2-Aminobenzothiazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline Substituted Aniline (e.g., 4-Bromo-2-methoxy-aniline) Reagents Bromine (Br2) Glacial Acetic Acid (CH3COOH) Aniline->Reagents Reaction with Thiocyanate Ammonium or Potassium Thiocyanate (NH4SCN or KSCN) Thiocyanate->Reagents in the presence of Product 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine or related analog Reagents->Product yields

Figure 1: General synthesis of 2-aminobenzothiazoles.

Experimental Protocol: Synthesis of 6-methoxy-2-aminobenzothiazole

This protocol, adapted from a known procedure, illustrates the synthesis of a key intermediate.[8]

  • Reaction Setup: A solution of p-anisidine (para-methoxyaniline) (0.085 mol) in glacial acetic acid (40 ml) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

  • Bromination: The mixture is cooled to 0°C, and a solution of bromine (6.5 ml) in glacial acetic acid (30 ml) is added dropwise over 30 minutes with constant stirring, maintaining the temperature between 0°C and 10°C.

  • Reaction: The mixture is stirred at a temperature below 25°C for 8 hours and then left overnight in a freezer.

  • Work-up: Hot water (20 ml) is added to the precipitate, and the mixture is heated to 85-90°C and filtered. The collected solid is then treated with glacial acetic acid (15 ml) and heated to 90°C before another filtration.

  • Purification: The cooled filtrate is neutralized with ammonium hydroxide to a pH of 6.0-7.0. The resulting light brown crystals are collected, washed with ice water, and can be further purified by recrystallization.[8]

Head-to-Head Biological Activity Comparison

While direct comparative data for 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is limited in single studies, we can infer its potential activities by examining structurally related compounds. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position is expected to significantly influence the compound's biological profile. Halogen atoms can enhance lipophilicity and membrane permeability, while the methoxy group, an electron-donating group, can modulate the electron density of the aromatic system and influence binding interactions with biological targets.[9]

Anticonvulsant and Neuroprotective Potential

Substituted 2-aminobenzothiazoles have shown considerable promise as anticonvulsant and neuroprotective agents. The well-known drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to have anticonvulsant properties.[1]

Studies on N-(substituted benzothiazol-2-yl)amide derivatives have demonstrated that the nature and position of the substituent on the benzothiazole ring are critical for anticonvulsant activity. For instance, derivatives of 6-methoxy-2-aminobenzothiazole have been synthesized and evaluated for their anticonvulsant effects. While specific data for the 4-bromo analog is not available in a comparative context, the presence of the methoxy group at the 6-position is a recurring motif in active compounds.

A hypothetical comparative study might involve evaluating a series of 4-halo-6-methoxy-2-aminobenzothiazoles in standard anticonvulsant models.

Table 1: Hypothetical Comparative Anticonvulsant Activity

CompoundSubstitution (Position 4)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
Target -Br Data not availableData not availableData not availableData not available
Analog 1-ClData not availableData not availableData not availableData not available
Analog 2-FData not availableData not availableData not availableData not available
Analog 3-HData not availableData not availableData not availableData not available

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult mice are used for the assay.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED₅₀) is calculated.

MES_Workflow start Start compound_admin Administer Test Compound to Mice start->compound_admin wait Waiting Period (e.g., 30-60 min) compound_admin->wait electroshock Apply Maximal Electroshock wait->electroshock observe Observe for Tonic Hind Limb Extension electroshock->observe data_analysis Calculate ED50 observe->data_analysis end End data_analysis->end

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) test.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[6][10][11] The presence of halogen and methoxy substituents can significantly enhance this activity. For example, studies on various substituted benzothiazoles have shown that electron-withdrawing groups like halogens and electron-donating groups like methoxy can positively influence the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[6][9]

A comparative analysis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its analogs would likely reveal variations in their antimicrobial spectrum and potency.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundSubstitution (Position 4)Staphylococcus aureusEscherichia coliCandida albicans
Target -Br Data not availableData not availableData not available
Analog 1-ClData not availableData not availableData not available
Analog 2-FData not availableData not availableData not available
Analog 3-HData not availableData not availableData not available
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Potential

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][3][12][13] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The substitution pattern on the benzothiazole ring is crucial for cytotoxic activity.

Table 3: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)

CompoundSubstitution (Position 4)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Target -Br Data not availableData not availableData not available
Analog 1-ClData not availableData not availableData not available
Analog 2-FData not availableData not availableData not available
Analog 3-HData not availableData not availableData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate to Allow Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for a wide range of benzothiazole derivatives, several key SAR insights can be drawn that are relevant to 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine and its analogs:

  • Role of Halogens: The introduction of a halogen atom, such as bromine, at the 4-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[9] Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. The nature of the halogen (F, Cl, Br) can fine-tune the electronic and steric properties of the molecule, leading to variations in biological activity.

  • Impact of the Methoxy Group: The methoxy group at the 6-position is an electron-donating group. This can increase the electron density of the benzothiazole ring system, which may be crucial for interactions with biological targets.[9] The position of the methoxy group is also critical, as it can influence the overall shape and polarity of the molecule.

  • The 2-Amino Group: The 2-amino group is a key functional handle that can be further modified to generate a library of derivatives with potentially improved activity and selectivity.[2] This position is often involved in hydrogen bonding interactions with target proteins.

Future Directions and Conclusion

While this guide provides a comprehensive overview based on existing data for related compounds, the lack of direct comparative studies on 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine highlights a clear research gap. Future studies should focus on the systematic synthesis and evaluation of a series of 4-halo-6-methoxy-2-aminobenzothiazoles to provide a clear and quantitative head-to-head comparison. Such studies will be invaluable for elucidating the precise role of each substituent and for guiding the rational design of more potent and selective benzothiazole-based drug candidates.

The unique combination of a bromine atom and a methoxy group on the 2-aminobenzothiazole scaffold presents a promising starting point for the development of novel therapeutics. The insights and protocols provided in this guide are intended to empower researchers to further explore the potential of this intriguing class of molecules.

References

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